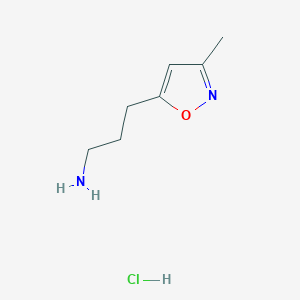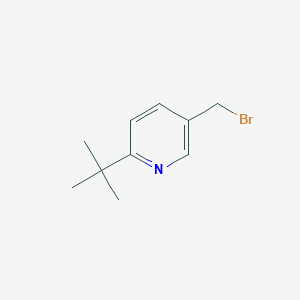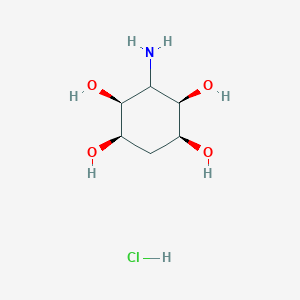
(1R,2S,3S,4R,5S)-3-Aminocyclohexane-1,2,4,5-tetraol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of cyclohexane, featuring multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce hydroxyl groups at specific positions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while substitution can produce various N-substituted derivatives.
Aplicaciones Científicas De Investigación
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol:
Cyclohexane-1,2,4,5-tetrol: This compound is similar but does not have the amino group, making it less versatile in certain reactions.
Uniqueness
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H14ClNO4 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
(1S,2R,4S,5R)-3-aminocyclohexane-1,2,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c7-4-5(10)2(8)1-3(9)6(4)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4?,5-,6+; |
Clave InChI |
QIIMFVHTGLCRFN-XPYOHONESA-N |
SMILES isomérico |
C1[C@H]([C@H](C([C@H]([C@H]1O)O)N)O)O.Cl |
SMILES canónico |
C1C(C(C(C(C1O)O)N)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)

aminehydrochloride](/img/structure/B13549462.png)

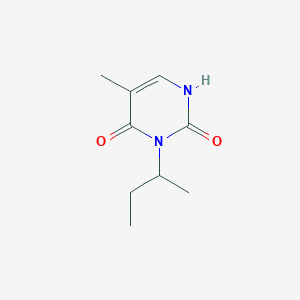
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
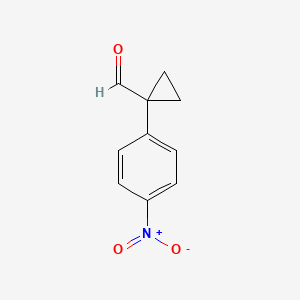
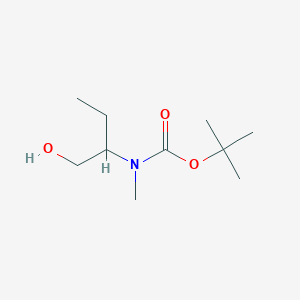

![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)

